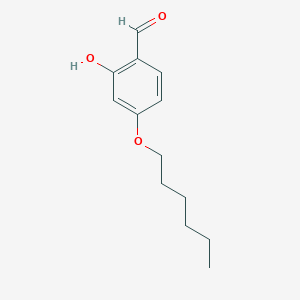

4-(Hexyloxy)-2-hydroxybenzaldehyde

Description

Properties

CAS No. |

89027-80-5 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-hexoxy-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-8-16-12-7-6-11(10-14)13(15)9-12/h6-7,9-10,15H,2-5,8H2,1H3 |

InChI Key |

SXGZIJOZHSTSAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Alkoxy Chain Length: The hexyloxy group in 4-(Hexyloxy)-2-hydroxybenzaldehyde increases solubility in non-polar solvents compared to shorter chains (e.g., methoxy in 2-hydroxy-4-methoxybenzaldehyde) .

- Functional Group Diversity: Bromine in 4-(2-bromoethoxy)-2-hydroxybenzaldehyde facilitates nucleophilic substitution reactions, while the dibutylamino group in 4-(dibutylamino)salicylaldehyde enables metal coordination .

Physical and Chemical Properties

Notes:

Preparation Methods

Alkylation of the 4-Hydroxy Group

The most direct route involves alkylating 2,4-dihydroxybenzaldehyde with hexyl bromide or iodide. The 4-hydroxy group is selectively targeted due to its lower steric hindrance compared to the 2-position.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) enhances nucleophilicity. CsHCO₃ achieves >90% regioselectivity for 4-alkylation due to its mild basicity and reduced side reactions.

-

Solvent : Acetonitrile or dimethylformamide (DMF) at 80–100°C.

-

Catalyst : Potassium iodide (KI) facilitates the SN2 mechanism via in situ generation of hexyl iodide.

Optimization :

-

Molar Ratios : A 1:1.2 ratio of 2,4-dihydroxybenzaldehyde to hexyl bromide minimizes dialkylation.

-

Temperature : Reactions at 80°C in acetonitrile complete in 12–24 hours, yielding 70–85% product.

Example Protocol :

Regioselective Alkylation Using Cesium Bicarbonate

Mechanism and Advantages

CsHCO₃-mediated alkylation has emerged as a high-yield method (up to 95%) by leveraging cesium's soft Lewis acidity, which stabilizes the phenoxide intermediate without overalkylation.

Key Data :

Limitations :

-

Requires anhydrous conditions to prevent hydrolysis of hexyl bromide.

Vilsmeier-Haack Formylation of 4-Hexyloxyphenol

Two-Step Synthesis

This method first prepares 4-hexyloxyphenol, followed by formylation at the 2-position:

Step 1: Synthesis of 4-Hexyloxyphenol

4-Hexyloxyphenol is synthesized via Mitsunobu reaction or nucleophilic substitution of hydroquinone with hexyl bromide.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl₃/DMF) introduces the aldehyde group regioselectively at the 2-position:

Protocol :

Challenges :

Oxidation of 4-Hexyloxy-2-hydroxymethylbenzene

Manganese Dioxide Oxidation

The hydroxymethyl group at the 2-position is oxidized to an aldehyde using MnO₂ in dichloromethane:

Reaction Conditions :

Side Reactions :

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Substitution | 70–85 | High | Moderate |

| CsHCO₃ Alkylation | 85–95 | Medium | Low |

| Vilsmeier-Haack | 60–75 | Low | High |

| MnO₂ Oxidation | 60–75 | Medium | Moderate |

Industrial Applications

-

Nucleophilic Substitution : Preferred for large-scale production due to reagent availability.

-

CsHCO₃ Alkylation : Used for high-purity batches in pharmaceuticals.

Emerging Techniques and Innovations

Q & A

Q. What are the most reliable synthetic routes for 4-(Hexyloxy)-2-hydroxybenzaldehyde, and how can yield be optimized?

The compound is typically synthesized via alkylation of 2,4-dihydroxybenzaldehyde with hexyl bromide or similar alkyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetone). Key steps include:

- Protection of the hydroxyl group : Selective protection of the 2-hydroxy group to avoid undesired alkylation at the 4-position.

- Alkylation : Reaction with hexyl bromide at 60–80°C for 12–24 hours under inert atmosphere .

- Deprotection : Acidic or basic hydrolysis to regenerate the free hydroxyl group.

Yield optimization involves controlling reaction time, temperature, and stoichiometry of the alkylating agent. Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the structure (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the 6.5–7.5 ppm range).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding patterns. For example, the 2-hydroxy group forms intramolecular hydrogen bonds with the aldehyde, influencing crystal packing .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the solubility profile of 4-(Hexyloxy)-2-hydroxybenzaldehyde influence solvent selection for reactions?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol or acetone. The hexyloxy group enhances lipophilicity, making it suitable for reactions in non-polar media. Solvent choice should prioritize compatibility with reaction conditions (e.g., avoiding protic solvents for base-catalyzed reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in hydrogen-bonding patterns or crystal packing (e.g., vs. analogs like 4-hydroxy-3-methoxybenzaldehyde) arise from substituent effects. Strategies include:

- Comparative analysis : Overlay crystal structures of analogs to identify steric/electronic influences.

- DFT calculations : Model intermolecular interactions (e.g., π-π stacking, CH-π interactions) to rationalize packing differences.

- Variable-temperature XRD : Assess thermal motion and dynamic disorder in crystal lattices .

Q. What methodologies are effective for analyzing reaction intermediates in the synthesis of this compound?

- In situ FT-IR or Raman spectroscopy : Monitors real-time conversion of starting materials (e.g., disappearance of hydroxyl or aldehyde peaks).

- LC-MS : Identifies transient intermediates (e.g., protected intermediates or byproducts).

- Thin-layer chromatography (TLC) : Tracks reaction progress using silica plates with UV visualization .

Q. How can the hexyloxy side chain be functionalized for applications in drug discovery or materials science?

- Click chemistry : Introduce azide/alkyne groups for bioconjugation.

- Oxidation : Convert the terminal CH₃ group to a carboxylic acid for solubility modulation.

- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for π-conjugated materials .

Q. What are the key stability considerations for long-term storage of 4-(Hexyloxy)-2-hydroxybenzaldehyde?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.